1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a combination of several functional groups, including a benzyloxycarbonyl group, a tetrahydroisoquinoline moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the benzyloxycarbonyl group: This is usually done via a protection reaction using benzyl chloroformate.
Formation of the pyrazole ring: This can be accomplished through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid derivative, while reduction of the pyrazole ring would yield a dihydropyrazole derivative.
Scientific Research Applications
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety may mimic neurotransmitters, influencing neuronal signaling pathways. The pyrazole ring may interact with various proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid include:
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(methyl)-1H-pyrazole-5-carboxylic acid: Differing by the presence of a methyl group instead of a tert-butyl group.
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(ethyl)-1H-pyrazole-5-carboxylic acid: Differing by the presence of an ethyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-tert-butyl-2-(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-25(2,3)22-14-21(23(29)30)28(26-22)20-10-9-19-15-27(12-11-18(19)13-20)24(31)32-16-17-7-5-4-6-8-17/h4-10,13-14H,11-12,15-16H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSVBVFXSMFUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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